1(2H)-Isoquinolinone, 4-[(3,4-dimethoxyphenyl)ethynyl]-2-methyl- is a complex organic compound that belongs to the isoquinolinone family, characterized by its unique structure and potential biological activities. Isoquinolinones are known for their diverse pharmacological properties, making them significant in medicinal chemistry. The specific compound in question features a 3,4-dimethoxyphenyl group attached via an ethynyl linkage, contributing to its chemical reactivity and biological profile.
This compound can be synthesized through various organic reactions, primarily involving the isoquinolinone scaffold. It is often studied for its potential applications in drug development and as a lead compound for further modifications.
1(2H)-Isoquinolinone, 4-[(3,4-dimethoxyphenyl)ethynyl]-2-methyl- can be classified under:
The synthesis of 1(2H)-Isoquinolinone, 4-[(3,4-dimethoxyphenyl)ethynyl]-2-methyl- involves several key steps:
The molecular structure of 1(2H)-Isoquinolinone, 4-[(3,4-dimethoxyphenyl)ethynyl]-2-methyl- can be represented as follows:
CC1=CC(=O)N(C2=CC=C(C=C2OC)OC)C=C1C#C
1(2H)-Isoquinolinone, 4-[(3,4-dimethoxyphenyl)ethynyl]-2-methyl- can undergo various chemical reactions due to its functional groups:
The mechanism of action for compounds like 1(2H)-Isoquinolinone, 4-[(3,4-dimethoxyphenyl)ethynyl]-2-methyl- often relates to their interaction with biological targets:
Research indicates that isoquinolinones can exhibit anti-cancer properties through mechanisms involving apoptosis induction and cell cycle arrest.
1(2H)-Isoquinolinone, 4-[(3,4-dimethoxyphenyl)ethynyl]-2-methyl- has several scientific applications:
The ongoing research into isoquinolinones continues to unveil their significance in both pharmaceutical development and material science applications.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1